Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate is an organic compound with a complex structure that includes a benzyloxy group, a triethylsilyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate typically involves multiple steps, starting from simpler organic molecules. The key steps often include the protection of hydroxyl groups, formation of ester bonds, and introduction of silyl protecting groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for biological activity and potential therapeutic applications.
Medicine: The compound could serve as an intermediate in the synthesis of pharmaceutical agents.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate depends on its specific application. In chemical reactions, the silyl group acts as a protecting group, preventing unwanted reactions at specific sites. In biological systems, its mechanism would depend on the molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S)-4-(benzyloxy)-2,4-dimethyl-3-[(trimethylsilyl)oxy]pentanoate
- Methyl (2S,3S)-4-(benzyloxy)-2,4-dimethyl-3-[(triethylsilyl)oxy]pentanoate
Uniqueness
Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate is unique due to its specific stereochemistry and the presence of both benzyloxy and triethylsilyl groups. These features make it a valuable compound for studying stereoselective reactions and for use in the synthesis of complex molecules.
Properties
IUPAC Name |
methyl (3S)-2,2-dimethyl-5-phenylmethoxy-3-triethylsilyloxypentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4Si/c1-7-26(8-2,9-3)25-19(21(4,5)20(22)23-6)15-16-24-17-18-13-11-10-12-14-18/h10-14,19H,7-9,15-17H2,1-6H3/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMMMKGUCXTAQI-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(CCOCC1=CC=CC=C1)C(C)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H](CCOCC1=CC=CC=C1)C(C)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.